

N-Desmethyl Glasdegib: Unveiling a Key Player in Hedgehog Pathway Inhibition

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Compound of Interest

Compound Name: *N-Desmethyl glasdegib*

Cat. No.: *B15192572*

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An in-depth analysis confirming **N-desmethyl glasdegib** as a significant in vivo metabolite of glasdegib, a pivotal inhibitor of the Hedgehog signaling pathway. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of **N-desmethyl glasdegib** to its parent compound and other relevant therapies, supported by experimental data and detailed protocols.

Glasdegib, an oral inhibitor of the Smoothened (SMO) receptor, has emerged as a therapeutic agent in the management of certain cancers, notably acute myeloid leukemia (AML).^{[1][2][3]} Understanding its metabolic fate is crucial for optimizing its clinical application and anticipating potential drug-drug interactions. This guide focuses on the validation of **N-desmethyl glasdegib** as a bona fide metabolite observed in vivo and compares its significance to the parent drug.

In Vivo Validation of N-Desmethyl Glasdegib

The definitive confirmation of **N-desmethyl glasdegib** as a true in vivo metabolite comes from a human mass balance study involving the administration of radiolabeled [¹⁴C]glasdegib.^{[4][5]} This study revealed that **N-desmethyl glasdegib** accounted for a notable 8% of the total circulating radioactivity in plasma, establishing it as a significant, albeit not the most abundant, metabolite.^{[4][5]} The parent drug, glasdegib, remained the major circulating component, representing 69% of the plasma radioactivity.^{[4][5]}

The primary metabolic pathways for glasdegib have been identified as oxidation and glucuronidation.^{[6][7]} N-demethylation, the process leading to the formation of **N-desmethyl**

glasdegib, is a key oxidative transformation. This metabolic conversion is primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C8 and UGT1A9.[\[1\]](#)[\[8\]](#)[\[9\]](#)

Comparative Analysis of Circulating Moieties

The following table summarizes the relative abundance of glasdegib and its major metabolites in human plasma, providing a clear quantitative comparison of their systemic exposure.

Compound	Percentage of Circulating Radioactivity in Plasma
Glasdegib	69% [4] [5]
N-Desmethyl Glasdegib	8% [4] [5]
N-glucuronide metabolite	7% [4] [5]
Other metabolites	<3% each [4]

Experimental Protocols for Metabolite Validation

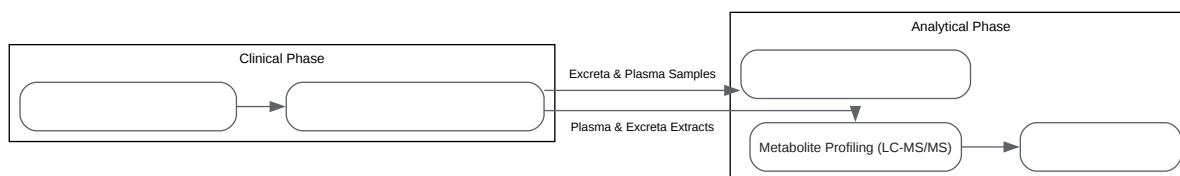
The validation of **N-desmethyl glasdegib** as an in vivo metabolite relies on a combination of sophisticated analytical techniques. The foundational methodology involves a human absorption, metabolism, and excretion (AME) study using radiolabeled compounds.

Human Mass Balance Study Protocol:

- Radiolabeling: Synthesis of $[^{14}\text{C}]$ glasdegib.
- Administration: A single oral dose of $[^{14}\text{C}]$ glasdegib is administered to healthy volunteers.[\[4\]](#)
- Sample Collection: Blood, urine, and feces are collected at predetermined intervals.[\[10\]](#)[\[11\]](#)
- Radioactivity Measurement: Total radioactivity in all collected samples is quantified using liquid scintillation counting.[\[10\]](#)
- Metabolite Profiling and Identification:

- Plasma and excreta samples are subjected to protein precipitation and extraction.[12]
- The extracts are then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites.[13][14]
- The structure of metabolites, including **N-desmethyl glasdegib**, is elucidated based on their mass-to-charge ratio and fragmentation patterns compared to a synthesized reference standard.

The following diagram illustrates the general workflow for a human mass balance study.



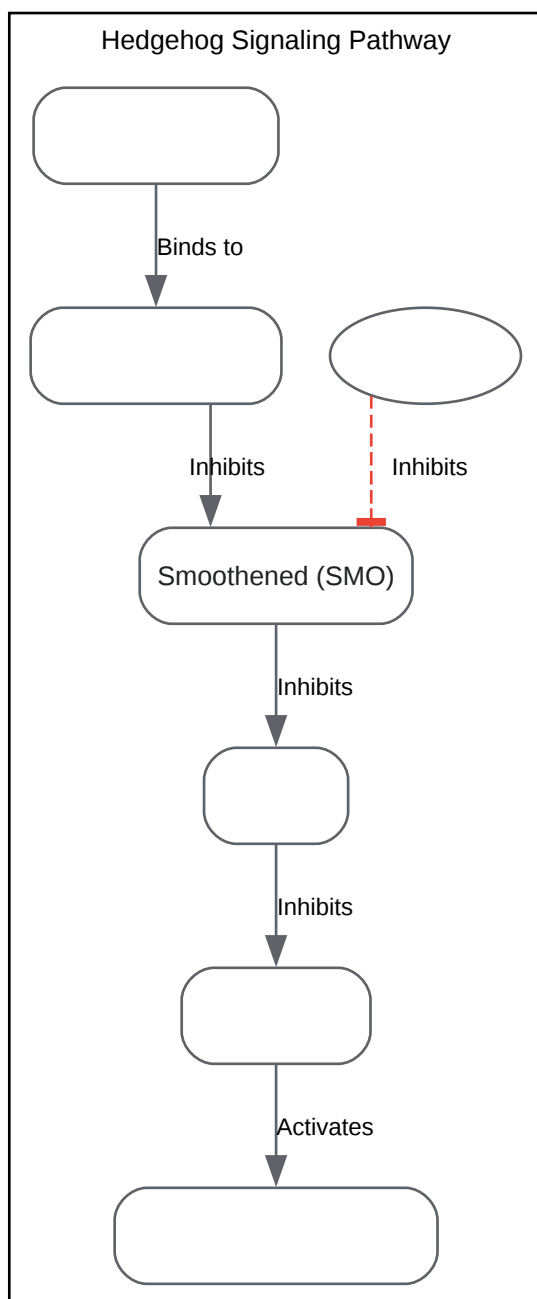
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Workflow for a human mass balance study.

The Hedgehog Signaling Pathway and Glasdegib's Mechanism of Action

Glasdegib exerts its therapeutic effect by inhibiting the Hedgehog signaling pathway, a crucial pathway in embryonic development and cellular proliferation that can be aberrantly activated in some cancers.[1][15] The drug specifically targets the Smoothed (SMO) transmembrane protein.

The diagram below outlines the canonical Hedgehog signaling pathway and the point of intervention by glasdegib.



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References

- 1. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute myeloid leukemia - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Metabolism, excretion and pharmacokinetics of [14C]glasdegib (PF-04449913) in healthy volunteers following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A mass balance study of [14C]SHR6390 (dalpiciclib), a selective and potent CDK4/6 inhibitor in humans [frontiersin.org]
- 12. scispace.com [scispace.com]
- 13. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advanced LC-MS Tools and Software Solutions to Ease Your Metabolite Identification Challenges - AnalyteGuru [thermofisher.com]
- 15. Phase Ib Study of Glasdegib, a Hedgehog Pathway Inhibitor, in Combination with Standard Chemotherapy in Patients with AML or High-Risk MDS - PubMed [pubmed.ncbi.nlm.nih.gov]
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